molecular formula C21H18BrN3OS B297672 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

Cat. No. B297672
M. Wt: 440.4 g/mol
InChI Key: MPHGYVPESXJXRT-HGNJTZEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has been shown to induce oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has been shown to induce various biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. In addition, this compound has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell survival and growth.

Advantages and Limitations for Lab Experiments

One advantage of using ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one in lab experiments is its potential as a novel anti-cancer agent. This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for further development as a cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and delivery method for this compound to minimize toxicity and maximize efficacy.

Future Directions

There are several future directions for research on ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and identify potential targets for this compound in cancer cells. Another direction is to explore its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosage and delivery method for this compound in animal models and clinical trials.

Synthesis Methods

((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has been synthesized using various methods, including one-pot synthesis, multi-component reaction, and condensation reaction. One-pot synthesis involves the reaction of 2-aminothiazole, 2,3-dimethylbenzaldehyde, and 5-bromoindole-3-carboxaldehyde in the presence of a catalyst. Multi-component reaction involves the reaction of 2-aminothiazole, 2,3-dimethylbenzaldehyde, 5-bromoindole-3-carboxaldehyde, and cyclohexanone in the presence of a catalyst. Condensation reaction involves the reaction of 2-aminothiazole, 2,3-dimethylbenzaldehyde, and 5-bromoindole-3-carboxaldehyde in the presence of a base.

Scientific Research Applications

((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including colon cancer, breast cancer, and lung cancer. It has also been shown to induce apoptosis in cancer cells. In addition to its anti-cancer properties, ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has been studied for its anti-inflammatory and anti-bacterial properties.

properties

Product Name

(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C21H18BrN3OS

Molecular Weight

440.4 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18BrN3OS/c1-12-5-4-6-17(13(12)2)24-21-25(3)20(26)19(27-21)9-14-11-23-18-8-7-15(22)10-16(14)18/h4-11,23H,1-3H3/b19-9-,24-21?

InChI Key

MPHGYVPESXJXRT-HGNJTZEFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2N(C(=O)/C(=C/C3=CNC4=C3C=C(C=C4)Br)/S2)C)C

SMILES

CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)S2)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)S2)C)C

Origin of Product

United States

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